molecular formula C13H15NO2 B11890246 6-Isopropoxy-2-methylquinolin-4-ol CAS No. 804427-93-8

6-Isopropoxy-2-methylquinolin-4-ol

Cat. No.: B11890246
CAS No.: 804427-93-8
M. Wt: 217.26 g/mol
InChI Key: LVWDXTDXXIESHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-2-methylquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and an isopropoxy substituent at position 6 of the quinoline scaffold. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties .

Properties

CAS No.

804427-93-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-methyl-6-propan-2-yloxy-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-8(2)16-10-4-5-12-11(7-10)13(15)6-9(3)14-12/h4-8H,1-3H3,(H,14,15)

InChI Key

LVWDXTDXXIESHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropoxy-2-methylquinolin-4-ol can be achieved through various methods. One common approach involves the reaction of 2-methylquinolin-4-ol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isopropoxy group undergoes nucleophilic displacement under specific conditions :

ReactantReagent/ConditionsProductYield (%)
6-Isopropoxy derivativeNaH/DMF with ethyl bromoalkanoate6-(alkoxycarbonylalkoxy) analogs68-82
6-Isopropoxy derivativeBBr₃ in dichloromethane (0°C→RT)6-hydroxy derivative91

This reactivity enables precise modification of the 6-position for structure-activity relationship studies. The methyl group at position 2 remains stable under these conditions, preserving the quinoline scaffold.

Electrophilic Aromatic Substitution

The quinoline ring undergoes regioselective modifications:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives (78% yield)

  • Halogenation : Cl₂/FeCl₃ generates 8-chloro products (63% yield)

  • Sulfonation : Oleum at 100°C yields 5-sulfo derivatives (71% yield)

Substituent effects on electrophilic reactivity:

PositionSubstituentReactivity (Relative Rate)
5H1.00
5NO₂0.18
8Cl0.42

Functional Group Interconversion

The phenolic hydroxyl group enables diverse transformations:

text
4-OH → 4-OAc: Ac₂O/pyridine (92% conversion)[3] 4-OH → 4-OR: R-X/K₂CO₃/DMF (R = Me: 85%, Et: 78%)[2]

Ether derivatives show enhanced metabolic stability compared to parent compound (t₁/₂ increased from 2.1→5.8 hr in liver microsomes) .

Coordination Chemistry

The compound acts as bidentate ligand through N/O donor atoms:

Metal SaltM:L RatioStability Constant (log β)
Cu(NO₃)₂1:28.92 ± 0.15
FeCl₃1:15.67 ± 0.23
Pd(OAc)₂1:110.41 ± 0.18

Metal complexes demonstrate enhanced antimicrobial activity (MIC reduced 4-8× against S. aureus).

Photochemical Reactivity

UV irradiation (λ=254 nm) induces structural changes:

ConditionMajor ProductQuantum Yield (Φ)
Methanol, N₂ atmosphere6-isopropylquinone0.18
Water, air-saturated4,6-dihydroxy derivative0.32

Photodegradation follows first-order kinetics (k=0.042 min⁻¹ in aqueous solution) .

These reaction pathways enable systematic optimization of physicochemical properties while maintaining the core quinoline pharmacophore. Recent studies demonstrate that 6-alkoxy modifications significantly influence both chemical reactivity and biological target engagement, with isopropoxy derivatives showing optimal balance between stability and activity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 6-Isopropoxy-2-methylquinolin-4-ol exhibits significant antimicrobial activity. It has been evaluated against various pathogens, demonstrating effectiveness against:

  • Bacteria : The compound shows moderate to good antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.
  • Fungi : Antifungal properties have been observed against species like Candida albicans and Aspergillus niger.

The mechanism of action involves binding to specific molecular targets, potentially inhibiting enzyme activity crucial for microbial survival .

Anticancer Potential

The anticancer properties of this compound have been highlighted in studies focusing on its effects on various cancer cell lines. The compound has shown promise in:

  • Inhibiting Cell Proliferation : It may interfere with cell cycle progression, leading to reduced growth rates in cancer cells.
  • Modulating Apoptosis : The compound could induce programmed cell death in malignant cells, offering a potential therapeutic avenue for cancer treatment .

Therapeutic Applications

The compound has been investigated for its potential therapeutic effects in treating various conditions:

  • Anti-inflammatory Effects : It has been noted for its ability to alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Antitubercular Activity : Recent studies have indicated that derivatives of this compound possess antitubercular activity against Mycobacterium tuberculosis, suggesting its utility in tuberculosis treatment .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in different applications:

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli, S. aureus, and fungi; moderate inhibition observed.
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation significantly.
Anti-inflammatory ApplicationsReduces inflammation markers in models of rheumatoid arthritis; potential therapeutic use.

Mechanism of Action

The mechanism of action of 6-Isopropoxy-2-methylquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-Isopropoxy-2-methylquinolin-4-ol with key analogs:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
This compound –OH (4), –CH₃ (2), –OCH(CH₃)₂ (6) ~245.3 g/mol Enhanced lipophilicity; potential antiviral/antimicrobial activity (inferred)
6-Bromo-2-methylquinolin-4-ol –OH (4), –CH₃ (2), –Br (6) ~252.1 g/mol Bromine enhances electrophilicity; used in cross-coupling reactions
6-Amino-2-methylquinolin-4-ol –OH (4), –CH₃ (2), –NH₂ (6) ~188.2 g/mol Nucleophilic amino group enables Schiff base formation; precursor to bioactive thioureas/thiazoles
N-(4-Hydroxy-2-methylquinolin-6-yl)-N′-phenylthiourea –OH (4), –CH₃ (2), –NH–C(S)–NH–Ph (6) ~325.4 g/mol Antimicrobial activity via thiourea moiety; used in heterocyclic synthesis
2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide –CONHNH₂ (4), –CH₃ (6), –C₆H₄–iPr (2) ~335.4 g/mol Carbohydrazide group confers metal-chelating properties; applications in coordination chemistry

Biological Activity

6-Isopropoxy-2-methylquinolin-4-ol is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO2. Its structure features a quinoline core with an isopropoxy group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. This specific substitution pattern is crucial as it influences both the chemical reactivity and biological interactions of the compound.

Compound Name Structural Features
This compoundIsopropoxy at 6-position, hydroxyl at 4-position
6-Ethoxy-2-methylquinolin-4-olEthoxy group instead of isopropoxy
6-(Dimethylamino)-2-methylquinolin-4-olDimethylamino group at the 6-position

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate binding and inhibiting catalytic activity. This interaction is essential for modulating biochemical pathways critical in disease progression.
  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties against various pathogens, including drug-resistant strains. The compound's ability to disrupt microbial cell function contributes to its therapeutic potential.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) was assessed, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, it exhibited comparable inhibition zones to standard antibiotics, indicating its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Activity

The anticancer activity of this compound has been highlighted in research focusing on its effects on cancer cell lines. The compound was tested against various cancer types, showing significant antiproliferative effects with IC50 values in the low micromolar range. These findings suggest that it may act selectively on cancer cells while sparing normal cells, thereby reducing potential side effects associated with traditional chemotherapeutic agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : A common synthetic route involves nucleophilic substitution where an appropriate alkyl or aryl halide reacts with a quinoline precursor under basic conditions.
  • Ultrasound-Assisted Synthesis : Recent advancements have introduced ultrasound-assisted methods that enhance reaction rates and yields while maintaining high purity levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Isopropoxy-2-methylquinolin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves nucleophilic substitution on a precursor like 6-chloro-2-methylquinolin-4-ol using isopropanol under reflux with a base (e.g., KOH). Alternative methods may involve introducing the isopropoxy group via alkylation of a phenolic intermediate. Solvent choice (e.g., ethanol, dioxane) and temperature control are critical for optimizing yields, as demonstrated in analogous quinoline syntheses using aminoquinoline intermediates . Characterization typically employs 1^1H/13^13C NMR to confirm substitution patterns and HRMS for molecular weight validation.

Q. How can researchers confirm the regioselectivity of the isopropoxy group at the 6-position?

  • Methodological Answer : Regioselectivity is confirmed via NOESY NMR to assess spatial proximity between the isopropoxy group and adjacent protons. Comparative analysis with regioisomers (e.g., 5- or 7-isopropoxy derivatives) can distinguish chemical shifts in aromatic protons. X-ray crystallography, if feasible, provides definitive structural evidence, as seen in studies of similar quinoline derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR identifies aromatic protons and isopropyl splitting patterns; 13^13C NMR confirms carbonyl and quaternary carbons.
  • HRMS : Validates molecular formula accuracy.
  • FTIR : Detects O-H (phenolic) and C-O (ether) stretches.
    Cross-referencing with published spectra of structurally related quinolines (e.g., 6-ethoxy analogs) aids interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents on the quinoline core?

  • Methodological Answer : Contradictions often arise from steric/electronic effects. For example, bulky substituents may hinder nucleophilic substitution at the 6-position. Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) and computational modeling (DFT) can identify optimal conditions. Evidence from analogous systems shows that acetic acid as a co-solvent enhances electrophilicity at the reaction site . Statistical tools like Design of Experiments (DoE) may further refine protocols.

Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?

  • Methodological Answer : Solubility can be enhanced via:

  • Prodrug design : Phosphorylation or glycosylation of the phenolic -OH group.
  • Micellar encapsulation : Use of surfactants like Tween-80.
  • Co-solvent systems : Ethanol-water or DMSO-water mixtures, balancing polarity without denaturing biomolecules. Precedents exist for similar quinolines in antiviral studies .

Q. How does computational modeling predict the bioactivity of this compound against enzymatic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding interactions with targets like COVID-19 main protease or bacterial topoisomerases. Pharmacophore modeling identifies critical functional groups (e.g., phenolic -OH for hydrogen bonding). MD simulations assess stability of ligand-receptor complexes. Validation via in vitro assays (e.g., enzyme inhibition) is essential, as shown in studies of quinoline-based antivirals .

Q. What are the key challenges in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer : Scale-up challenges include:

  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water mixtures).
  • Byproduct formation : Monitor intermediates via LC-MS to detect side reactions (e.g., dealkylation).
  • Safety : Handle isopropanol and halogenated precursors under inert conditions to prevent explosions, as noted in safety protocols for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.